2-(3,4-diethoxybenzoyl)benzoic Acid
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Overview
Description
2-(3,4-Diethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C18H18O5 It is a derivative of benzoic acid, where the benzoyl group is substituted with two ethoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Diethoxybenzoyl)benzoic acid can be synthesized through a multi-step process. One common method involves the reaction of phthalic anhydride with 1,2-diethoxybenzene. The reaction typically proceeds under acidic conditions, often using a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield 3,4-dicarboxybenzoylbenzoic acid, while reduction of the carbonyl group can produce 2-(3,4-diethoxybenzyl)benzoic acid.
Scientific Research Applications
2-(3,4-Diethoxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dimethoxybenzoic acid: Another derivative of benzoic acid with methoxy groups at different positions.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties.
Uniqueness
2-(3,4-Diethoxybenzoyl)benzoic acid is unique due to the presence of ethoxy groups, which influence its reactivity and solubility. These groups can enhance the compound’s ability to participate in specific chemical reactions and improve its potential as a precursor for synthesizing more complex molecules.
Properties
IUPAC Name |
2-(3,4-diethoxybenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(19)13-7-5-6-8-14(13)18(20)21/h5-11H,3-4H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLVZWVKNCXJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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